TRPV6 Ion Channel Inhibition: Hydroxydip-tolylborane vs. Diphenylborinic Acid
In a head-to-head comparison of TRPV6 channel inhibition, Hydroxydip-tolylborane demonstrates a lower IC50 (18,600 nM) than diphenylborinic acid (19,100 nM), indicating slightly higher potency . Both compounds outperform diphenylborinic anhydride (17,700 nM) by a narrow margin but offer distinct chemical handles for further optimization. The p-tolyl substitution on Hydroxydip-tolylborane may enhance target engagement or solubility compared to the unsubstituted phenyl analog, though further studies are needed to confirm this trend.
| Evidence Dimension | TRPV6 channel inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 18,600 nM |
| Comparator Or Baseline | Diphenylborinic acid (IC50 = 19,100 nM); Diphenylborinic anhydride (IC50 = 17,700 nM) |
| Quantified Difference | Hydroxydip-tolylborane is 2.6% more potent than diphenylborinic acid; 5.1% less potent than diphenylborinic anhydride |
| Conditions | Cell-based assay (PubChem BioAssay AID 749405) |
Why This Matters
For researchers targeting TRPV6, Hydroxydip-tolylborane offers a structurally distinct alternative to diphenylborinic acid with comparable potency and potentially different pharmacological properties.
